![molecular formula C14H19N3O3 B7810958 3-(2-Isopropyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid](/img/structure/B7810958.png)
3-(2-Isopropyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
Overview
Description
3-(2-Isopropyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid is a useful research compound. Its molecular formula is C14H19N3O3 and its molecular weight is 277.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound generally involves multi-step organic synthesis techniques. Initially, a precursor molecule like pyrazolone might be prepared through cyclization reactions. Then, various substitution reactions are performed to introduce the isopropyl, dimethyl, and propanoic acid groups. Each step requires specific catalysts and conditions such as heat, pressure, and solvents.
Industrial Production Methods: : In an industrial context, the production would likely rely on batch or continuous flow reactors to optimize yields and scalability. High-pressure liquid chromatography (HPLC) and mass spectrometry might be used for purity assessments.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyridine Ring
The pyridine ring undergoes nucleophilic attack, particularly at electrophilic positions influenced by adjacent substituents. For example:
-
Thiolation : Reaction with carbon disulfide (CS₂) in basic conditions (KOH/EtOH) forms thiolated derivatives. This proceeds via deprotonation of the pyridine nitrogen, enabling sulfur incorporation .
-
Alkylation : The 6-oxo group activates the adjacent position for nucleophilic substitution. Chloroacetals (e.g., 2-chloro-1,1-dimethoxyethane) react to form ether-linked adducts under mild conditions .
Table 1 : Representative nucleophilic substitutions
Reaction Type | Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|---|
Thiolation | CS₂, KOH, EtOH, reflux | Thione analog | 72% | |
Alkylation | Chloroacetonitrile, K₂CO₃, DMF | Propionitrile derivative | 65% |
Carboxylic Acid Reactivity
The propanoic acid moiety participates in typical acid-derived reactions:
-
Esterification : Forms methyl/ethyl esters using methanol/ethanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions .
-
Amide Formation : Reacts with amines (e.g., benzylamine) via carbodiimide-mediated coupling to yield bioactive amides .
Ketone Reactivity
The 6-oxo group undergoes:
-
Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, though steric hindrance from isopropyl/methyl groups may limit efficiency.
-
Condensation : Forms Schiff bases with primary amines (e.g., aniline) in ethanol under reflux .
Heterocyclic Ring Modifications
The pyrazolo[3,4-b]pyridine system shows stability under acidic conditions but reacts with electrophiles:
-
Bromination : Electrophilic bromine (Br₂/CH₃COOH) selectively substitutes at the 5-position of the pyridine ring, confirmed by ¹H NMR .
-
Cyclization : Heating with polyphosphoric acid (PPA) induces ring expansion, forming fused tricyclic structures.
Table 2 : Key heterocyclic reactions
Reaction | Conditions | Outcome | Application |
---|---|---|---|
Bromination | Br₂, CH₃COOH, 25°C | 5-Bromo derivative | Halogenated intermediates |
Cyclization | PPA, 120°C, 4h | Furopyranopyrimidine analog | Bioactive scaffolds |
Biological Interaction-Driven Reactions
In medicinal chemistry contexts, the compound interacts with enzymatic targets:
-
Kinase Inhibition : The carboxylic acid forms hydrogen bonds with catalytic lysine residues (e.g., in cyclin-dependent kinases), while the pyrazolo-pyridine core engages in hydrophobic interactions .
-
COX Enzyme Binding : Molecular docking shows the 6-oxo group hydrogen-bonding to Arg120 in cyclooxygenase-2 (COX-2), modulating anti-inflammatory activity.
Stability and Degradation Pathways
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, making it a candidate for further pharmacological investigation. Some potential applications include:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially useful in treating infections caused by resistant bacteria.
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could have implications in treating chronic inflammatory diseases.
- Anticancer Potential : Initial research shows promise in the compound's ability to inhibit cancer cell proliferation, indicating its potential as an anticancer agent.
Pharmacological Investigations
The pharmacological profile of 3-(2-Isopropyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid has been explored through various studies:
Table 1: Summary of Pharmacological Studies
Table 2: Synthetic Methods Overview
Methodology | Description |
---|---|
Condensation Reactions | Utilizes starting materials to form the core structure through condensation reactions. |
Functional Group Modifications | Allows for the introduction of different functional groups to modify activity. |
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound. Understanding these analogs can provide insights into its unique properties and potential applications.
Table 3: Structural Comparisons
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 3-(6-oxo-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate | Propyl group instead of isopropyl | Potentially different biological activity due to propyl substitution |
3-(2-Ethyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine) | Ethyl group substitution | May exhibit different pharmacokinetics |
3-(2-Cyclopentyl-4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridine) | Cyclopentyl group presence | Unique steric effects influencing reactivity |
Biological Activity
3-(2-Isopropyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid (CAS No. 1018164-02-7) is a compound belonging to the pyrazolo[3,4-b]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C₁₄H₁₉N₃O₃
- Molecular Weight : 277.32 g/mol
- CAS Number : 1018164-02-7
The biological activity of this compound is primarily linked to its ability to inhibit specific kinases involved in cancer cell proliferation. The compound's structure allows it to interact with epidermal growth factor receptors (EGFR), which are often overexpressed in various cancers.
In Vitro Studies
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anti-proliferative effects against cancer cell lines. For instance:
- Anti-Proliferative Effects :
- Cell Cycle Arrest :
- Apoptosis Induction :
Structure Activity Relationship (SAR)
The structural characteristics of pyrazolo[3,4-b]pyridine derivatives are crucial for their biological activity. Modifications in the isopropyl or dimethyl groups can influence potency and selectivity towards specific kinases.
Comparative Biological Activity Table
Compound Name | CAS Number | IC₅₀ (µM) A549 | IC₅₀ (µM) HCT-116 | Mechanism of Action |
---|---|---|---|---|
Compound 12b | Not specified | 8.21 | 19.56 | EGFR inhibition, apoptosis induction |
Compound X | Not specified | 10.50 | 25.00 | EGFR inhibition |
Compound Y | Not specified | 15.00 | 30.00 | Multi-target kinase inhibition |
Case Studies
- Case Study on EGFR Inhibition :
-
Combination Therapy Potential :
- Research indicates that combining these compounds with existing EGFR inhibitors could enhance therapeutic outcomes in resistant cancer types.
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of this compound?
- Methodological Answer :
- Spectroscopic Characterization : Use -NMR and -NMR to verify structural features, such as the pyrazolo[3,4-b]pyridine core and isopropyl/methyl substituents. Compare chemical shifts with analogous compounds (e.g., pyrazolo-pyridine derivatives in ) .
- Mass Spectrometry (MS) : Confirm molecular weight (Mol. formula: CHNO; Mol. weight: 285.32 g/mol) via high-resolution MS (HRMS) or LC-MS .
- HPLC Purity Analysis : Employ reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Use gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to assess purity ≥95% .
Q. What are common synthetic routes for this compound?
- Methodological Answer :
- Key Step : Cyclocondensation of substituted pyrazole intermediates with β-keto esters. For example, refluxing 3-amino-pyrazoles with β-keto esters in xylene under Dean-Stark conditions to form the pyrazolo[3,4-b]pyridine core .
- Propanoic Acid Sidechain Introduction : Post-cyclization alkylation using bromo-propanoic acid derivatives. Optimize reaction time (12–30 hours) and temperature (80–120°C) to avoid side reactions .
- Purification : Recrystallization from methanol or ethanol yields high-purity crystals (e.g., reports 84% yield after recrystallization) .
Advanced Research Questions
Q. How can synthesis conditions be optimized to improve yield and regioselectivity?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates but may increase byproducts. Non-polar solvents (xylene) favor cyclization but require longer reflux times .
- Catalysis : Use Lewis acids (e.g., ZnCl) to accelerate cyclization. achieved 84% yield using HCl as a catalyst under mild conditions .
- Regioselectivity Control : Substituent steric effects (e.g., isopropyl groups) direct electrophilic attack to the 3,4-positions. Computational modeling (DFT) predicts electron density distribution for rational design .
Q. What strategies address instability of the 6-oxo group during storage or reactions?
- Methodological Answer :
- Storage : Store under inert atmosphere (argon) at –20°C in amber vials to prevent oxidation. Desiccants (silica gel) minimize hydrolysis .
- In-situ Protection : Temporarily protect the 6-oxo group as a silyl ether (e.g., TBSCl) during reactive steps, followed by mild deprotection (TBAF) .
- Stability Monitoring : Use LC-MS to track degradation products (e.g., lactam formation from oxo-group rearrangement) .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Structural Confirmation : Re-validate compound identity via -NMR and HRMS, as minor impurities (e.g., regioisomers) may skew bioassay results .
- Assay Conditions : Standardize protocols (e.g., cell line viability assays vs. enzymatic inhibition) to isolate variables. For example, substituent hydrophobicity (methyl vs. isopropyl) impacts membrane permeability .
- Meta-Analysis : Compare datasets using cheminformatics tools (e.g., molecular docking) to correlate structural features (e.g., 3,4-dimethyl groups) with activity trends .
Q. What computational methods predict reactivity of the fluoropyridine moiety in derivatives?
- Methodological Answer :
- DFT Calculations : Simulate Fukui indices to identify nucleophilic/electrophilic sites. The fluoropyridine ring’s C-2 position is prone to nucleophilic substitution (e.g., with amines or thiols) .
- Molecular Dynamics (MD) : Model solvation effects on reaction pathways. Polar solvents stabilize transition states for SNAr reactions .
- SAR Studies : Combine computational predictions with synthetic validation (e.g., ’s substitution reactions) to prioritize derivatives .
Properties
IUPAC Name |
3-(3,4-dimethyl-6-oxo-2-propan-2-ylpyrazolo[3,4-b]pyridin-7-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-8(2)17-10(4)13-9(3)7-11(18)16(14(13)15-17)6-5-12(19)20/h7-8H,5-6H2,1-4H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFCUXCOYQVELF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=NN(C(=C12)C)C(C)C)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.